1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-
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Overview
Description
1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)- is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of both oxygen and nitrogen atoms within its spirocyclic framework contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a key intermediate through a condensation reaction, followed by cyclization using a suitable catalyst. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like flow chemistry can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-7-azaspiro[4.5]decane: Lacks the diphenyl groups, resulting in different chemical properties.
3,6-Diphenyl-1,2,4-triazine: Shares the diphenyl groups but has a different core structure.
Uniqueness
1-Oxa-7-azaspiro[45]decane,3,6-diphenyl-,(3R,5R,6S)- is unique due to its spirocyclic structure combined with the presence of both oxygen and nitrogen atoms
Properties
Molecular Formula |
C20H23NO |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(3R,5R,10S)-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C20H23NO/c1-3-8-16(9-4-1)18-14-20(22-15-18)12-7-13-21-19(20)17-10-5-2-6-11-17/h1-6,8-11,18-19,21H,7,12-15H2/t18-,19-,20+/m0/s1 |
InChI Key |
WJRYRJACQITXQC-SLFFLAALSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@@H](CO2)C3=CC=CC=C3)[C@@H](NC1)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2(CC(CO2)C3=CC=CC=C3)C(NC1)C4=CC=CC=C4 |
Origin of Product |
United States |
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